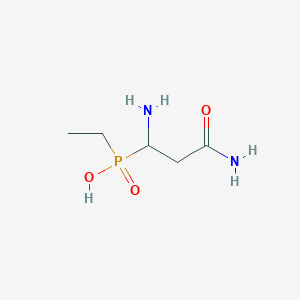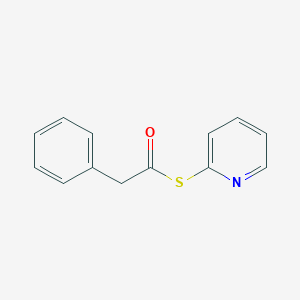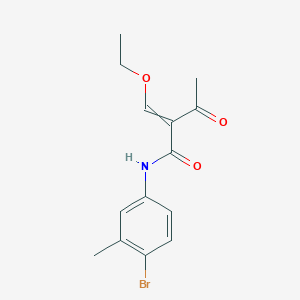
N-(4-Bromo-3-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Bromo-3-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide is a synthetic organic compound characterized by its unique chemical structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-3-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Condensation: The reaction of the brominated intermediate with ethoxymethylidene to form the desired product.
Amidation: The final step involves the formation of the amide bond, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions
N-(4-Bromo-3-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
N-(4-Bromo-3-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(4-Bromo-3-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities.
相似化合物的比较
Similar Compounds
- N-(4-Bromo-3-methylphenyl)-3,4-dimethoxybenzamide
- N-(4-Bromo-3-methylphenyl)-1-naphthamide
Uniqueness
N-(4-Bromo-3-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its ethoxymethylidene and oxobutanamide functional groups contribute to its unique behavior in chemical reactions and biological systems.
属性
CAS 编号 |
61643-81-0 |
|---|---|
分子式 |
C14H16BrNO3 |
分子量 |
326.19 g/mol |
IUPAC 名称 |
N-(4-bromo-3-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide |
InChI |
InChI=1S/C14H16BrNO3/c1-4-19-8-12(10(3)17)14(18)16-11-5-6-13(15)9(2)7-11/h5-8H,4H2,1-3H3,(H,16,18) |
InChI 键 |
YHNRTAVIXORFCY-UHFFFAOYSA-N |
规范 SMILES |
CCOC=C(C(=O)C)C(=O)NC1=CC(=C(C=C1)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


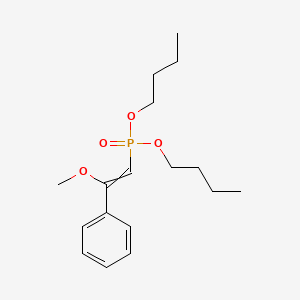
![4H,5H-Pyrano[3,2-c][1]benzopyran-4,5-dione, 2,3-dihydro-](/img/structure/B14591384.png)
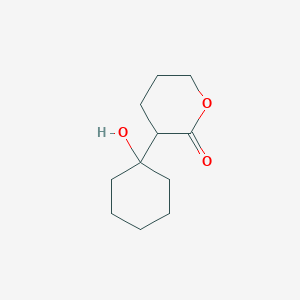


![2-Ethyl-5-(3-methoxyphenyl)-2-azabicyclo[3.2.1]octane;hydrobromide](/img/structure/B14591411.png)
![N-[(2-Bromoethoxy)carbonyl]-L-phenylalanine](/img/structure/B14591418.png)
![Tributyl({1-[2-(oxiran-2-yl)propan-2-yl]cyclohexyl}oxy)stannane](/img/structure/B14591420.png)
![3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14591422.png)


